molecular formula C20H28N4O3S B11356075 N-[3-(1H-imidazol-1-yl)propyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11356075
M. Wt: 404.5 g/mol
InChI Key: XQAYPJLGZCXFSW-UHFFFAOYSA-N
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Description

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features an imidazole ring, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction using 1-bromo-3-chloropropane.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride.

    Final Coupling: The final step involves coupling the imidazole-propyl chain with the piperidine-methanesulfonyl group through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can occur at the piperidine ring, converting it to a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,3-THIAZOLIDINE-4-CARBOXAMIDE
  • 1-(3-AMINOPROPYL)IMIDAZOLE
  • 3-IMIDAZOL-1-YL-PROPIONIC ACID

Uniqueness

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of an imidazole ring, a piperidine ring, and a methanesulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C20H28N4O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H28N4O3S/c1-17-4-2-5-18(14-17)15-28(26,27)24-11-6-19(7-12-24)20(25)22-8-3-10-23-13-9-21-16-23/h2,4-5,9,13-14,16,19H,3,6-8,10-12,15H2,1H3,(H,22,25)

InChI Key

XQAYPJLGZCXFSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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